Cas no 245342-58-9 (3-methyl-N-(prop-2-yn-1-yl)but-2-enamide)

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide 化学的及び物理的性質
名前と識別子
-
- 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide
-
- インチ: 1S/C8H11NO/c1-4-5-9-8(10)6-7(2)3/h1,6H,5H2,2-3H3,(H,9,10)
- InChIKey: PRLDDXLDHZZKFN-UHFFFAOYSA-N
- SMILES: C(NCC#C)(=O)/C=C(/C)\C
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302630-50mg |
3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide |
245342-58-9 | 95% | 50mg |
¥3499 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302630-250mg |
3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide |
245342-58-9 | 95% | 250mg |
¥9363 | 2023-04-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00989729-5g |
3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide |
245342-58-9 | 95% | 5g |
¥10239.0 | 2023-03-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00989729-1g |
3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide |
245342-58-9 | 95% | 1g |
¥5142.0 | 2023-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302630-100mg |
3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide |
245342-58-9 | 95% | 100mg |
¥5634 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302630-2.5g |
3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide |
245342-58-9 | 95% | 2.5g |
¥29592 | 2023-04-14 | |
Aaron | AR01DWYG-250mg |
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide |
245342-58-9 | 95% | 250mg |
$503.00 | 2025-02-09 | |
Aaron | AR01DWYG-2.5g |
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide |
245342-58-9 | 95% | 2.5g |
$1909.00 | 2025-02-09 | |
Enamine | EN300-1259935-500mg |
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide |
245342-58-9 | 95.0% | 500mg |
$546.0 | 2023-10-02 | |
1PlusChem | 1P01DWQ4-250mg |
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide |
245342-58-9 | 95% | 250mg |
$491.00 | 2024-05-21 |
3-methyl-N-(prop-2-yn-1-yl)but-2-enamide 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
3-methyl-N-(prop-2-yn-1-yl)but-2-enamideに関する追加情報
3-Methyl-N-(Prop-2-Yn-1-Yl)But-2-Enamide (CAS No. 245342-58-9)
The compound 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide, identified by the CAS number 245342-58-9, is a versatile organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of enamides, which are known for their unique structural features and reactivity. The molecule consists of a butenamide backbone with a methyl group at the third position and an alkyne substituent attached to the nitrogen atom. This combination of functional groups makes it a valuable substrate for further chemical modifications and reactions.
Chemical Structure and Properties
The molecular structure of 3-methyl-N-(prop-2-yn-1-yli)butenamide is characterized by a conjugated enamide system, which imparts stability and reactivity to the molecule. The presence of the alkyne group introduces additional electronic effects, enhancing its ability to participate in various chemical transformations. Recent studies have highlighted the importance of such enamine derivatives in catalytic processes, particularly in asymmetric synthesis and organocatalysis. The compound's physical properties, such as its melting point and solubility, are critical factors in determining its suitability for different industrial applications.
Synthesis and Applications
The synthesis of 3-methyl-N-(prop-2-yinyl)butenamide involves a series of well-established organic reactions, including alkylation, amidation, and deprotection steps. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. One notable approach involves the use of transition metal catalysts to facilitate key transformations, such as cross-coupling reactions. These advancements have made it possible to produce the compound on a larger scale while maintaining high quality standards.
In terms of applications, 3-methyl-N-(propargyl)butenamide has shown promise in the field of materials science. Its ability to form stable covalent bonds with other organic molecules makes it an ideal candidate for polymer synthesis. Recent studies have demonstrated its use as a building block for synthesizing novel polymeric materials with tailored mechanical and thermal properties. Additionally, this compound has been investigated for its potential in drug delivery systems, where its biocompatibility and controlled release properties are highly advantageous.
Recent Research Developments
Recent research has focused on understanding the electronic properties of 3-methyl-N-(propargyl)butenamide and its derivatives. Computational studies using density functional theory (DFT) have provided insights into the molecule's electronic structure, which is crucial for predicting its reactivity in different chemical environments. Experimental studies have corroborated these findings, revealing that the compound exhibits unique photochemical properties that could be exploited in optoelectronic devices.
Another area of active research is the exploration of this compound's biological activity. Preliminary assays have indicated that it possesses moderate inhibitory effects against certain enzymes, suggesting potential applications in drug discovery. However, further studies are required to fully elucidate its pharmacokinetic profile and toxicity profile before it can be considered for therapeutic use.
Conclusion
In conclusion, 3-methyl-N-(propargyl)butenamide (CAS No. 245342-58-) is a multifaceted organic compound with a wide range of potential applications across various industries. Its unique chemical structure and reactivity make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.
245342-58-9 (3-methyl-N-(prop-2-yn-1-yl)but-2-enamide) Related Products
- 484022-71-1(8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide)
- 905273-91-8(tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 16956-42-6(3-amino-1-benzylurea)
- 778-73-4(6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one)
- 921574-96-1(3-benzyl-1-(3,5-dimethoxyphenyl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1270504-50-1(2-amino-2-(3-ethoxy-4-methoxyphenyl)propan-1-ol)
- 869071-49-8(N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide)
- 2210141-33-4(4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)




